Ortho- vs. Para-Carboxylic Acid Isomerism: Predicted Impact on Zinc-Chelation Geometry in Carbonic Anhydrase II Binding Site
In sulfonamide-based carbonic anhydrase inhibitors, the carboxylic acid position on the benzoic acid ring dictates the distance and angle of the carboxylate–zinc(II) interaction within the enzyme active site . While direct IC50 data for CAS 324057-40-1 have not been publicly disclosed in peer-reviewed literature, the ortho-carboxylic acid configuration of 324057-40-1 is predicted to position the carboxylate oxygen approximately 2.0–2.4 Å from the catalytic zinc ion in hCA II, versus ~3.5–4.0 Å for the para-isomer (EVT-3717229) based on molecular docking of analogous ortho- and para-substituted benzenesulfonamido-benzoic acids reported by Nocentini et al. (2021, Eur. J. Med. Chem. 221, 113486) . This difference exceeds the typical coordination bond length tolerance (≤2.5 Å for effective zinc binding), implying that only the ortho-isomer can form a stable carboxylate–zinc coordinate bond while the sulfonamide nitrogen simultaneously coordinates the metal ion—a bidentate binding mode that class-level evidence suggests may enhance inhibitory potency by 10- to 100-fold relative to monodentate sulfonamide-only binding .
| Evidence Dimension | Predicted carboxylate–zinc(II) distance in hCA II binding site |
|---|---|
| Target Compound Data | 2.0–2.4 Å (ortho-COOH, CAS 324057-40-1; based on docking of analogous ortho-substituted benzenesulfonamido-benzoic acids) |
| Comparator Or Baseline | 3.5–4.0 Å (para-COOH isomer, EVT-3717229; based on docking of analogous para-substituted derivatives) |
| Quantified Difference | Approximately 1.5–2.0 Å shorter distance for ortho-isomer; crosses the coordination bond threshold difference |
| Conditions | In silico molecular docking into hCA II crystal structure (PDB: 3HS4); analogous compound class data from Eur. J. Med. Chem. 2021, 221, 113486; experimental validation pending |
Why This Matters
For procurement in carbonic anhydrase inhibitor screening campaigns, the ortho-isomer is predicted to enable bidentate zinc coordination unavailable to the para-isomer, potentially yielding higher potency hits and reducing false-negative rates in primary screens.
- [1] Nocentini A, Lasheen DS, et al. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Eur J Med Chem. 2021;221:113486. doi:10.1016/j.ejmech.2021.113486 View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467 View Source
